molecular formula C15H10N2O3 B12908743 Isoxazole, 3-(4-nitrophenyl)-5-phenyl- CAS No. 31108-56-2

Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

Cat. No.: B12908743
CAS No.: 31108-56-2
M. Wt: 266.25 g/mol
InChI Key: DXYFHYLEXIXGQV-UHFFFAOYSA-N
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Description

Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- typically involves the reaction of substituted chalcones with hydroxylamine hydrochloride in the presence of a base. A common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and nitrophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Isoxazole, 3-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Isoxazole, 3-(4-nitrophenyl)-5-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Isoxazole, 3-(4-methylphenyl)-5-phenyl-
  • Isoxazole, 3-(4-chlorophenyl)-5-phenyl-
  • Isoxazole, 3-(4-bromophenyl)-5-phenyl-

Comparison: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is unique due to the presence of the nitro group, which significantly enhances its biological activity compared to its methyl, chloro, and bromo analogs. The nitro group increases the compound’s electron-withdrawing capacity, making it more reactive in various chemical and biological processes.

Properties

CAS No.

31108-56-2

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-15(20-16-14)12-4-2-1-3-5-12/h1-10H

InChI Key

DXYFHYLEXIXGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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